molecular formula C22H42N4O2Ru B6303267 Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru) CAS No. 949113-49-9

Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru)

Cat. No. B6303267
CAS RN: 949113-49-9
M. Wt: 495.7 g/mol
InChI Key: QOTPFYAVSNZFFL-UHFFFAOYSA-N
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Description

Bis(N,N’-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a chemical compound with the molecular formula C22H42N4O2Ru . It is a beige to yellow solid and is used as a precursor for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Ruthenium-containing thin films .


Chemical Reactions Analysis

This compound is used in the Atomic Layer Deposition (ALD) process . The first amidine ligand can be easily eliminated on the sulfhydrylated surface. The second amidine ligand can also react with the adjacent sulfhydryl group to generate the N, N ′-di- tert -butylacetamidine ( t Bu-MeAMD-H) molecule .


Physical And Chemical Properties Analysis

This compound is air sensitive and moisture sensitive . It has a melting point of 204°C and a vapor pressure of 130°/ 0.055mmHG . Its molecular weight is 495.67 .

Scientific Research Applications

Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru) has a variety of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of other organometallic compounds, and as a ligand for the preparation of coordination complexes. It has also been used in the study of the photochemistry of metal complexes and in the study of the reactivity of transition metal complexes.

Mechanism of Action

Target of Action

Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is primarily used as a precursor for the deposition of ruthenium-containing thin films . These thin films are used in various applications in microelectronics, such as electrodes for dynamic random access memories and metal-oxide-semiconductor field effect transistors .

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the first amidine ligand of the compound can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the atom on the surface and be difficult to be desorbed .

Biochemical Pathways

The compound affects the atomic layer deposition pathway. In the subsequent reaction, the generated molecule can be exchanged with the precursor . Ultimately, the molecule can be desorbed and the precursor can be dissociated to form two sulfhydrylated groups on the surface .

Pharmacokinetics

Its properties such as air sensitivity, moisture sensitivity, melting point, and vapor pressure are crucial for its function .

Result of Action

The result of the compound’s action is the deposition of highly conductive, dense, and pure ruthenium thin films . These films are very conformal, with 80% step coverage over holes with high aspect ratios .

Action Environment

The action of the compound is influenced by environmental factors such as oxygen exposure. When oxygen exposure approaches a certain threshold, highly conductive, dense, and pure thin films can be deposited . When the oxygen exposure exceeds this threshold, the film peels off due to the recombinative desorption of o2 at the film/substrate interface .

Advantages and Limitations for Lab Experiments

Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru) has several advantages for use in lab experiments. It is highly reactive, which makes it useful for a variety of synthetic applications. It is also relatively inexpensive and easy to obtain. The main limitation of this compound is its toxicity, which makes it unsuitable for use in experiments involving humans or animals.

Future Directions

There are several potential future directions for research involving bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru). These include further research into its use as a catalyst in organic synthesis, further study of its reactivity with other transition metal complexes, and exploration of its potential applications in other areas of scientific research. Additionally, further study of its toxicity and safety profile could be conducted to determine its suitability for use in experiments involving humans or animals.

Synthesis Methods

Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru) is synthesized through a two-step process. The first step involves the reaction of t-butylacetamidinato ruthenium(II) chloride with two equivalents of sodium dicarbonyl in ethanol. This reaction yields an orange-red solution of bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl. The second step involves the recrystallization of the product from ethanol.

properties

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTPFYAVSNZFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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